molecular formula C11H21NO2S B6630371 N-[(2,2-dimethylcyclopropyl)methyl]-1,1-dioxothian-3-amine

N-[(2,2-dimethylcyclopropyl)methyl]-1,1-dioxothian-3-amine

Cat. No.: B6630371
M. Wt: 231.36 g/mol
InChI Key: FJHMEZCFJVAXAZ-UHFFFAOYSA-N
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Description

N-[(2,2-dimethylcyclopropyl)methyl]-1,1-dioxothian-3-amine is a chemical compound with a unique structure that includes a cyclopropyl group and a thian-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2-dimethylcyclopropyl)methyl]-1,1-dioxothian-3-amine typically involves the reaction of 2,2-dimethylcyclopropylmethylamine with a suitable thian-3-amine derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would likely include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2,2-dimethylcyclopropyl)methyl]-1,1-dioxothian-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2,2-dimethylcyclopropyl)methyl]-1,1-dioxothian-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(2,2-dimethylcyclopropyl)methyl]-1,1-dioxothian-3-amine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[(2,2-dimethylcyclopropyl)methyl]-, 1,1-dimethylethyl ester
  • [(2,2-dimethylcyclopropyl)methyl]amine hydrochloride
  • N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine

Uniqueness

N-[(2,2-dimethylcyclopropyl)methyl]-1,1-dioxothian-3-amine is unique due to its specific structural features, such as the cyclopropyl group and the thian-3-amine moiety

Properties

IUPAC Name

N-[(2,2-dimethylcyclopropyl)methyl]-1,1-dioxothian-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c1-11(2)6-9(11)7-12-10-4-3-5-15(13,14)8-10/h9-10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHMEZCFJVAXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CNC2CCCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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